rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one hydrochloride
Description
Chemical Structure: This compound (CAS: EN300-6489067) is a bicyclic lactone derivative with a fused cyclopentane-furan core and a primary amine group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO₂ (MW: 203.62) . Applications: Such amino-functionalized bicyclic lactones are key intermediates in medicinal chemistry, particularly for protease inhibitor design (e.g., HIV-1 protease inhibitors) due to their ability to engage in hydrogen bonding with enzyme active sites .
Properties
IUPAC Name |
(3R,3aS,6aS)-3-amino-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(4)10-7(6)9;/h4-6H,1-3,8H2;1H/t4-,5+,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEYZJCMPDUDET-KJESCUSBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OC(=O)C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)OC(=O)[C@@H]2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one hydrochloride involves several steps. One common method includes the cyclization of a suitable precursor under acidic conditions, followed by the introduction of the amino group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it an interesting candidate for pharmaceutical applications:
Antiviral Properties
Research indicates that derivatives of hexahydrofuro[2,3-b]furan structures, including rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one hydrochloride, serve as effective ligands in the development of HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV/AIDS .
Neuroprotective Effects
Studies have suggested that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The structural characteristics of this compound allow it to interact with biological targets involved in neuronal survival and function .
Therapeutic Applications
The therapeutic potential of this compound can be categorized as follows:
| Therapeutic Area | Potential Application |
|---|---|
| Antiviral | HIV protease inhibitors |
| Neuroprotection | Treatment for neurodegenerative diseases |
| Pain Management | Analgesic properties under investigation |
Case Studies
Several case studies have highlighted the applications of this compound:
- HIV Protease Inhibitor Development :
- Neuroprotective Screening :
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action involves binding to these targets, leading to modulation of their activity and subsequent biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Core Structural Analogues
The table below compares the target compound with other cyclopenta[b]furan derivatives:
Functional Group Variations
- Amino vs. Hydroxy Groups: The target compound’s 3-amino group distinguishes it from hydroxy-substituted analogs like (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one (). The amino group enhances hydrogen-bond donor capacity, critical for enzyme inhibition .
- Hydrochloride Salts : Both the target compound and (3aS,6aS)-furopyrrolone hydrochloride () utilize hydrochloride salts to improve aqueous solubility, a common strategy for bioactive molecules .
Stereochemical Complexity
- The target compound’s rac-(3R,3aS,6aS) configuration contrasts with enantiopure derivatives like (3aR,4S,5R,6aS)-(-)-hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one (). Stereochemistry significantly impacts biological activity; racemic mixtures may exhibit mixed efficacy or require resolution for therapeutic use .
Biological Activity
Rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features and stereochemistry suggest a range of biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : 177.63 g/mol
- CAS Number : 182316-14-9
Structural Features
The compound features a cyclopentane fused with a tetrahydrofuran ring, characterized by the presence of an amino group which may enhance its biological reactivity.
Anticancer Properties
Compounds within the furan family have been investigated for their anticancer activities. Studies have documented that certain furan derivatives can induce apoptosis in cancer cells through mechanisms such as mitochondrial disruption and oxidative stress modulation . The presence of the amino group in this compound may enhance its interaction with cellular targets involved in cancer progression.
Antiviral Activity
The compound's structural characteristics make it a candidate for antiviral research. Notably, related compounds have been identified as potent inhibitors of HIV protease . The mechanism involves binding to the active site of the enzyme, preventing viral replication. Given its structural framework, this compound could similarly exhibit antiviral properties.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various furan derivatives found that specific structural modifications significantly enhanced activity against gram-positive and gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 64 µg/mL for effective compounds .
| Compound | MIC (µg/mL) | Bacterial Target |
|---|---|---|
| Compound A | 64 | E. coli |
| Compound B | 32 | Staphylococcus aureus |
Study 2: Anticancer Activity
In vitro studies on furan derivatives demonstrated significant cytotoxicity against HeLa cells (cervical cancer) with IC values ranging from 0.15 to 0.5 µg/mL for the most effective compounds . This suggests that this compound could be explored for similar effects.
| Compound | IC (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound C | 0.15 | HeLa |
| Compound D | 0.5 | MCF7 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one hydrochloride to improve stereochemical purity?
- Methodological Answer :
- Stereoselective synthesis : Use enzymatic hydrolysis (e.g., lipases or esterases) to resolve racemic mixtures, as demonstrated in cyclopenta[b]furan lactone derivatives .
- Reaction Monitoring : Employ chiral HPLC with polarimetry to track enantiomeric excess during synthesis. For example, cyclopenta[b]furan derivatives with optical rotations (e.g., −44° in methanol) require precise monitoring .
- Purification : Utilize recrystallization in polar solvents (e.g., methanol/water) to isolate stereoisomers, referencing purity standards (≥98% by LC-MS) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Combine - and -NMR to confirm cyclopenta[b]furan ring geometry and amino group positioning. Compare data with structurally similar lactones (e.g., CAS 32233-40-2) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., 285.81 g/mol for related hydrochlorides) and detect impurities .
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction, as applied to cyclopenta[b]furan derivatives in crystallography reports .
Q. How does the hydrochloride salt form influence the compound’s stability under laboratory storage conditions?
- Methodological Answer :
- Hygroscopicity Testing : Store samples in desiccators with silica gel and monitor mass changes over time. Hydrochloride salts of amino-lactones are prone to moisture absorption, affecting reactivity .
- Thermal Stability : Perform TGA/DSC analysis to identify decomposition temperatures (e.g., 117–119°C for related lactones) and establish safe storage thresholds .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing enantiopure forms of this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states in enzymatic hydrolysis, optimizing stereoselectivity .
- Machine Learning : Train models on reaction databases (e.g., ICReDD’s path-search methods) to predict optimal catalysts/solvents for amino-lactone formation .
Q. How do solvent effects and pH influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Conduct pH-dependent experiments in buffered solutions (e.g., pH 3–10) to map reactivity of the amino group. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclopenta[b]furan systems .
- Mechanistic Probes : Use -labeling to track amino group participation in reactions via - HMBC NMR .
Q. What are the key challenges in resolving contradictory data from X-ray crystallography and NMR for this compound?
- Methodological Answer :
- Dynamic Effects : Account for conformational flexibility in NMR analysis (e.g., NOE correlations) versus static crystal structures. For example, cyclopenta[b]furan rings may exhibit puckering variations .
- Crystallization Artifacts : Compare multiple crystal forms (polymorphs) to distinguish intrinsic stereochemistry from packing-induced distortions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported optical rotations for stereoisomeric forms?
- Methodological Answer :
- Standardization : Calibrate polarimeters using reference compounds (e.g., (−)-Corey lactone: [α]D = −44°) and control solvent/temperature conditions .
- Impurity Profiling : Use chiral GC-MS to detect trace enantiomers (<2%) that may skew optical readings .
Experimental Design Tables
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
